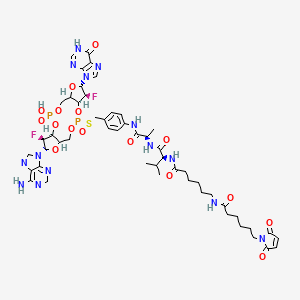

CL845-PAB-Ala-Val-C5-MC

Description

Contextualization of Peptide-Linker-Payload Architectures in Biomedical Science

The concept of selectively delivering a potent molecule—a "payload"—to a specific site within a biological system has revolutionized therapeutic and research strategies. This is the core principle behind peptide-linker-payload architectures. In this modular system, a targeting moiety, often a peptide that recognizes a specific cell-surface receptor, is connected via a chemical linker to a biologically active payload. This design allows for the targeted delivery of the payload, thereby increasing its efficacy at the desired site of action while minimizing off-target effects and associated toxicities. bmj.comresearchgate.netmdpi.com This strategy has been successfully employed in the development of antibody-drug conjugates (ADCs) and is increasingly being adapted for smaller, peptide-based conjugates. bmj.commdpi.com

The versatility of this architecture lies in the ability to independently select and optimize each of the three components—the targeting peptide, the linker, and the payload—to suit a specific biological question or therapeutic need. This modularity allows for the creation of a vast array of conjugates with tailored properties.

Significance of Enzyme-Cleavable Linkers in Targeted Molecular Systems

The linker component of a conjugate is critical to its success, as it must remain stable in circulation to prevent premature release of the payload, yet be efficiently cleaved at the target site. symeres.com Enzyme-cleavable linkers are a sophisticated solution to this challenge. These linkers are designed to be recognized and cleaved by specific enzymes that are overexpressed in the target microenvironment, such as within tumor cells or lysosomes. tcichemicals.commdpi.com

A widely used and effective enzyme-cleavable linker system incorporates a dipeptide sequence, such as valine-alanine (Val-Ala) or valine-citrulline (Val-Cit). cam.ac.uk These sequences are recognized and cleaved by proteases like cathepsin B, which is often upregulated in tumor lysosomes. mdpi.com This enzymatic cleavage initiates the release of the payload. To ensure the complete and unmodified release of the payload, a self-immolative spacer, such as para-aminobenzyl carbamate (B1207046) (PABC), is often included. symeres.comresearchgate.netsigutlabs.com Following the enzymatic cleavage of the dipeptide, the PABC spacer undergoes a spontaneous electronic cascade, leading to its fragmentation and the release of the free payload. symeres.comsigutlabs.com

The Val-Ala dipeptide, in particular, has been shown to be effectively cleaved by cathepsin B and exhibits high stability in human plasma. cam.ac.ukbroadpharm.com Compared to the Val-Cit linker, the Val-Ala linker can offer advantages in terms of reduced hydrophobicity, which can be beneficial in preventing aggregation of the conjugate. cam.ac.uk

Overview of STING Pathway Modulation in Chemical Biology Research

The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system. frontiersin.orgfrontiersin.org It acts as a sensor for cytosolic DNA, which can originate from pathogens or from damaged host cells, including cancer cells. frontiersin.orgpnas.org Activation of the STING pathway triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. frontiersin.orgpnas.org This, in turn, stimulates a robust anti-tumor immune response by activating dendritic cells, promoting the priming of T cells, and recruiting various immune cells to the tumor microenvironment. pnas.orgembopress.org

Given its central role in anti-tumor immunity, the STING pathway has emerged as a highly attractive target for cancer immunotherapy. frontiersin.orgpnas.orgembopress.org The development of STING agonists, small molecules that can activate the STING pathway, is an active area of research. targetmol.comtargetmol.com However, systemic administration of STING agonists can lead to widespread immune activation and potential toxicity. pnas.org Therefore, strategies for the targeted delivery of STING agonists to the tumor microenvironment are of significant interest. pnas.orgbmj.com

Research Rationale and Scope for Investigating CL845-PAB-Ala-Val-C5-MC

The compound This compound is a prime example of a sophisticated chemical conjugate designed for targeted immunomodulation. It is a conjugatable STING ligand, meaning it is designed to be attached to a targeting molecule, such as an antibody, to form an antibody-drug conjugate (ADC). dcchemicals.comcaltagmedsystems.co.uk

The rationale behind the design of this compound is to harness the potent immunostimulatory effects of a STING agonist while mitigating the risks of systemic toxicity. By conjugating the STING agonist payload (CL845) to a targeting antibody via a cleavable linker, the agonist can be selectively delivered to tumor cells. pnas.orgbmj.com

The key components of This compound are:

CL845 : The payload, which is a potent STING agonist. It is an analog of the clinical STING agonist CL656. dcchemicals.cominvivogen.com

PAB-Ala-Val : This is the enzyme-cleavable linker system. The Val-Ala dipeptide is a substrate for cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells. invivogen.comiris-biotech.de The PAB (p-aminobenzyl) group acts as a self-immolative spacer, ensuring the clean release of the active CL845 payload after enzymatic cleavage. symeres.cominvivogen.com

C5-MC : This component contains a maleimide (B117702) (MC) group attached via a C5 alkyl chain. The maleimide group is a reactive handle that can be used for bioconjugation, typically by reacting with a thiol group on a targeting antibody to form a stable thioether bond. broadpharm.com

The investigation of This compound in chemical biology research aims to create highly specific and potent immunotherapeutic agents. The modular design allows for its conjugation to various targeting moieties, enabling the exploration of targeted STING activation in different cancer types and biological contexts. pnas.orginvivogen.com

Compound Information Tables

Below are data tables summarizing the components of this compound and related compounds mentioned in this article.

| Compound Name | Role/Function | Key Features |

|---|---|---|

| This compound | Conjugatable STING agonist | Comprises a STING agonist payload (CL845), a cathepsin B-cleavable Val-Ala linker with a PAB self-immolative spacer, and a C5-maleimide for conjugation. targetmol.comdcchemicals.comcaltagmedsystems.co.ukebiohippo.com |

| CL845 | STING agonist (Payload) | An analog of the clinical STING agonist CL656; activates the STING pathway to induce an immune response. dcchemicals.cominvivogen.com |

| Val-Ala-PAB | Cleavable linker system | Contains a valine-alanine dipeptide cleaved by cathepsin B and a p-aminobenzyl self-immolative spacer. broadpharm.commedchemexpress.com |

| C5-Maleimide (MC) | Conjugation moiety | A maleimide group attached via a C5 alkyl chain; reacts with thiols for bioconjugation. broadpharm.com |

| Component | Description | Significance in the Conjugate |

|---|---|---|

| Valine-Alanine (Val-Ala) | A dipeptide sequence. | Serves as the recognition site for the enzyme cathepsin B, enabling targeted cleavage of the linker within the tumor lysosome. cam.ac.uk |

| p-Aminobenzyl Carbamate (PABC) | A self-immolative spacer. | Undergoes spontaneous 1,6-elimination after enzymatic cleavage of the Val-Ala peptide, ensuring the release of the unmodified, active CL845 payload. symeres.comsigutlabs.com |

| Maleimide (MC) | A reactive chemical group. | Provides a specific site for covalent attachment to a targeting molecule, such as an antibody, through reaction with a thiol group. broadpharm.com |

Structure

2D Structure

Properties

Molecular Formula |

C51H64F2N14O16P2S |

|---|---|

Molecular Weight |

1261.1 g/mol |

IUPAC Name |

N-[(2S)-1-[[(2R)-1-[4-[[(1S,6S,8S,9S,10S,15S,17S,18S)-8-(6-aminopurin-9-yl)-9,18-difluoro-12-hydroxy-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-3-yl]sulfanylmethyl]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanamide |

InChI |

InChI=1S/C51H64F2N14O16P2S/c1-27(2)39(64-34(69)11-6-4-8-18-55-33(68)10-7-5-9-19-65-35(70)16-17-36(65)71)49(74)62-28(3)47(72)63-30-14-12-29(13-15-30)22-86-85(77)79-21-32-42(37(52)50(81-32)66-25-60-40-44(54)56-23-57-45(40)66)82-84(75,76)78-20-31-43(83-85)38(53)51(80-31)67-26-61-41-46(67)58-24-59-48(41)73/h12-17,23-28,31-32,37-39,42-43,50-51H,4-11,18-22H2,1-3H3,(H,55,68)(H,62,74)(H,63,72)(H,64,69)(H,75,76)(H2,54,56,57)(H,58,59,73)/t28-,31+,32+,37+,38+,39+,42+,43+,50+,51+,85?/m1/s1 |

InChI Key |

NOYLKEKRSPLWJH-YZCPQBKDSA-N |

Isomeric SMILES |

C[C@H](C(=O)NC1=CC=C(C=C1)CSP2(=O)OC[C@H]3[C@@H]([C@@H]([C@H](O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OC[C@H]6[C@H](O2)[C@@H]([C@H](O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)[C@H](C(C)C)NC(=O)CCCCCNC(=O)CCCCCN9C(=O)C=CC9=O |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CSP2(=O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OCC6C(O2)C(C(O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)CCCCCNC(=O)CCCCCN9C(=O)C=CC9=O |

Origin of Product |

United States |

Synthetic Methodologies for Cl845 Pab Ala Val C5 Mc and Analogues

Strategies for Oligopeptide Synthesis (e.g., Ala-Val Segment)

The formation of the Alanine-Valine (Ala-Val) dipeptide is the foundational step in assembling the linker. This can be achieved through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase coupling. Both approaches rely on the use of protecting groups to control the reactivity of the amino acids and ensure the formation of the correct peptide bond. libretexts.orgmasterorganicchemistry.com

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is a highly efficient method for assembling peptides on an insoluble polymer resin. nih.govluxembourg-bio.com This technique simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing at each step. bachem.com The synthesis of the Ala-Val segment typically proceeds in the C-to-N direction.

The general SPPS cycle involves the following steps:

Resin Anchoring : The C-terminal amino acid, Valine, is covalently attached to an insoluble resin support, such as a chloromethylated resin. nih.govstudy.com The N-α-amino group of Valine is protected, commonly with a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group, to prevent self-polymerization. nih.gov

Deprotection : The N-α-protecting group is removed. The Fmoc group, for instance, is labile under basic conditions and is typically removed with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). luxembourg-bio.comnih.gov

Coupling : The next N-α-protected amino acid, Alanine (B10760859), is activated and coupled to the free amino group of the resin-bound Valine. luxembourg-bio.com Activation is achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or aminium-derived reagents. luxembourg-bio.comstudy.com

Washing : The resin is thoroughly washed to remove excess reagents and soluble byproducts before the next cycle. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed dipeptide is cleaved from the resin, often using a strong acid like trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF), which also removes side-chain protecting groups. nih.govstudy.com

| Step | Procedure | Purpose | Common Reagents |

|---|---|---|---|

| 1. Anchoring | Covalently attach Fmoc-Val-OH to a solid support resin. | Immobilize the first amino acid. | Wang resin, Chlorotrityl resin |

| 2. Deprotection | Remove the Fmoc group from the resin-bound Valine. | Expose the N-terminal amine for the next coupling reaction. | 20% Piperidine in DMF |

| 3. Coupling | Add Fmoc-Ala-OH and a coupling agent to the resin. | Form the peptide bond between Alanine and Valine. | DCC, HBTU, HATU |

| 4. Final Cleavage | Treat the resin with a strong acid after the sequence is complete. | Release the completed Ala-Val dipeptide from the resin. | Trifluoroacetic acid (TFA) |

Solution-phase peptide synthesis, while often more labor-intensive due to the need for purification after each step, remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to produce via SPPS. libretexts.orgnih.gov The key challenge in solution-phase synthesis is preventing unwanted side reactions, which is accomplished through a strategic use of protecting groups. masterorganicchemistry.com

The synthesis of Ala-Val in solution generally involves a five-step process:

Carboxyl Group Protection : The carboxyl group of the C-terminal amino acid (Valine) is protected, typically as an ester (e.g., a methyl or benzyl (B1604629) ester), to prevent it from reacting. libretexts.org

Amino Group Protection : The amino group of the N-terminal amino acid (Alanine) is protected with a group like Boc or Fmoc. libretexts.org

Peptide Bond Formation : The two protected amino acids are coupled using a reagent like DCC, which facilitates the formation of the amide bond. libretexts.org

Deprotection : The protecting groups are sequentially removed. For example, if a Boc group was used for the amine and a benzyl ester for the carboxyl, the benzyl group could be removed by hydrogenolysis, and the Boc group by treatment with TFA. libretexts.orgmasterorganicchemistry.com

Purification : The final dipeptide is purified from the reaction mixture, often through chromatography or recrystallization. nih.gov

| Protecting Group | Functional Group Protected | Introduction Reagent | Cleavage Condition |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | α-Amino | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) libretexts.org |

| Fmoc (9-fluorenylmethyloxycarbonyl) | α-Amino | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine) libretexts.org |

| Bzl (Benzyl) | Carboxyl (as ester) | Benzyl alcohol | Hydrogenolysis |

Integration of Para-Aminobenzyl (PAB) Self-Immolative Spacers

The para-aminobenzyl (PAB) group is a widely used self-immolative spacer in drug delivery systems. nih.govgoogle.com Its role is to connect the dipeptide trigger to the payload in a stable manner until a specific enzymatic cleavage event initiates its decomposition, leading to the traceless release of the active molecule. nih.govgoogle.com

The PAB spacer is typically integrated after the Ala-Val dipeptide has been synthesized. The process involves forming a stable amide bond between the C-terminal carboxyl group of the dipeptide (Valine) and the amino group of a PAB precursor, such as p-aminobenzyl alcohol (PABA). google.com

This entire peptide-spacer unit, for example, Fmoc-Val-Ala-PAB, can be prepared as a single cassette for later conjugation. broadpharm.comiris-biotech.de The key feature of the PAB linker is its mechanism of drug release. In many antibody-drug conjugates (ADCs), the Val-Ala or Val-Cit dipeptide is specifically cleaved by lysosomal proteases like Cathepsin B. medchemexpress.comnih.gov This enzymatic cleavage of the amide bond linking the peptide to the PAB moiety triggers a spontaneous 1,6-electronic cascade elimination reaction through the benzylic system. google.comnih.gov This fragmentation results in the release of the payload, which is typically attached to the PAB group via a carbamate (B1207046) linkage (para-aminobenzyloxycarbonyl, or PABC). nih.govresearchgate.net

During the multi-step synthesis of the peptide-PAB construct, ensuring the compatibility of various functional groups is critical to prevent undesired side reactions. peptide.com The reactive side chains of certain amino acids (if present in the peptide sequence) must be masked with appropriate protecting groups. peptide.com

The selection of these side-chain protecting groups follows the principle of orthogonality, meaning they must be stable under the conditions used to remove the N-α-protecting group (e.g., piperidine for Fmoc) but can be removed later, often during the final cleavage from the resin, without affecting the peptide backbone or linker structure. nih.govpeptide.com

| Amino Acid | Reactive Side Chain | Common Protecting Group | Cleavage Condition |

|---|---|---|---|

| Lysine (Lys) | ε-Amino | Boc (tert-butyloxycarbonyl) | Acid (TFA) |

| Aspartic Acid (Asp) | β-Carboxyl | tBu (tert-butyl) | Acid (TFA) |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (tert-butyl) peptide.com | Acid (TFA) |

| Cysteine (Cys) | Thiol | Trt (Trityl) peptide.com | Acid (TFA) |

Conjugation Strategies for the C5-MC Moiety

The final step in assembling the linker portion of the molecule is the attachment of the conjugation handle. In this case, "C5-MC" refers to a maleimidocaproyl group. This moiety contains a five-carbon (caproyl) chain that acts as a spacer and a terminal maleimide (B117702) group. nih.gov The maleimide functional group is highly reactive towards thiol groups, making it ideal for conjugating the entire linker-payload construct to cysteine residues on biomolecules like antibodies. acs.org

The MC group is typically introduced at the N-terminus of the Ala-Val-PAB construct. The synthesis involves:

N-terminal Deprotection : The N-α-protecting group (e.g., Fmoc or Alloc) on the N-terminal Alanine of the Ala-Val-PAB intermediate is removed. broadpharm.combroadpharm.com

Acylation : The newly exposed free amine is then acylated using an activated form of 6-maleimidohexanoic acid, such as its N-hydroxysuccinimide (NHS) ester. nih.gov This reaction forms a stable amide bond, yielding the final MC-Ala-Val-PAB structure, which is ready for conjugation to a payload and subsequently to a targeting vehicle.

This strategy ensures that the reactive maleimide group is added at the end of the synthesis, preserving its reactivity for the final conjugation step. nih.gov

Chemical Ligation Techniques

The assembly of ADC linker-payloads and their subsequent conjugation to monoclonal antibodies (mAbs) relies on robust and specific chemical ligation techniques. For constructs like CL845-PAB-Ala-Val-C5-MC, the process typically involves the separate synthesis of the linker-payload moiety followed by its attachment to the antibody.

Linker-Payload Synthesis: The core linker, Val-Ala-PAB, is often assembled using standard peptide chemistry. The valine-alanine (Val-Ala) dipeptide provides a cleavage site for lysosomal proteases like cathepsin B, which are overexpressed in many tumor cells. nih.govnih.gov This dipeptide is coupled to a p-aminobenzyl alcohol (PAB) spacer, which acts as a self-immolative unit. Once the dipeptide is cleaved by cathepsin B inside the target cell, the PAB moiety spontaneously undergoes a 1,6-elimination reaction to release the unmodified payload. nih.govrsc.org The maleimidocaproyl (MC) group is typically introduced to provide a reactive handle for antibody conjugation. nih.gov

Antibody Conjugation: The most common method for conjugating a maleimide-containing linker-payload to an antibody is through cysteine-maleimide chemistry. nih.govnih.gov This technique involves the reaction of the maleimide group on the linker with the thiol group of a cysteine residue on the antibody. This can be achieved through:

Stochastic Cysteine Conjugation: The interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free thiol groups. The maleimide-functionalized linker-payload is then added to form a stable thioether bond. biosyn.com This method, however, can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).

Site-Specific Cysteine Conjugation: To produce more homogeneous ADCs, cysteine residues can be engineered into specific sites on the antibody surface. nih.gov This allows for precise control over the location and number of conjugated payloads, leading to improved pharmacokinetics and a wider therapeutic window. tandfonline.com

Other bioorthogonal chemical ligation techniques, such as "click" chemistry or enzyme-mediated ligations, are also being explored to create more homogeneous and stable conjugates. nih.govnih.gov

Table 1: Common Chemical Ligation Techniques in ADC Synthesis

| Ligation Chemistry | Reactive Groups (Linker <> Antibody) | Resulting Bond | Homogeneity |

|---|---|---|---|

| Maleimide-Thiol | Maleimide <> Thiol (Cysteine) | Thioether | Low (Stochastic), High (Site-Specific) |

| NHS Ester-Amine | N-Hydroxysuccinimide Ester <> Amine (Lysine) | Amide | Low |

| Click Chemistry | Azide <> Alkyne | Triazole | High |

| Enzymatic Ligation | Specific peptide/glycan tags | Various | High |

Linker Stability Considerations During Synthesis

The stability of the linker is a critical factor that influences the efficacy, safety, and pharmacokinetic properties of an ADC. tandfonline.com The linker must remain intact in the systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. researchgate.netacs.org However, it must also be efficiently cleaved within the target tumor cell to release the drug. rsc.orgnih.gov

For peptide-based linkers like Val-Ala-PAB, several stability aspects are considered during synthesis and development:

Plasma Stability: While the Val-Ala dipeptide is designed for cleavage by intracellular proteases, its stability in plasma is crucial. nih.gov Analogous linkers, such as valine-citrulline (Val-Cit), have shown susceptibility to premature cleavage by certain plasma enzymes, like carboxylesterase in rodents and human neutrophil elastase. nih.govacs.org The choice of dipeptide sequence can significantly modulate this stability. researchgate.net Modifications, such as incorporating hydrophilic moieties, can also enhance plasma stability and reduce aggregation issues associated with hydrophobic linker-payloads. acs.org

Maleimide Ring Hydrolysis: The succinimide (B58015) ring formed after the maleimide-thiol conjugation can undergo hydrolysis to open the ring. This can be beneficial as it creates a more stable linkage that prevents a retro-Michael reaction, which would lead to deconjugation of the linker-payload from the antibody. nih.gov The reaction conditions during conjugation are optimized to favor the formation of the stable, hydrolyzed form.

Steric Hindrance: The design of the linker, including components like the maleimidocaproyl (MC) spacer, can introduce steric hindrance. This can protect the cleavable peptide bond from non-specific enzymatic degradation in the bloodstream while still allowing access for cleavage by lysosomal proteases like cathepsin B within the cell. nih.govnih.gov

Purification and Homogeneity Assessment of Complex Conjugates

Following the conjugation reaction, the resulting ADC product is a heterogeneous mixture containing the desired ADC, unconjugated antibody, and residual linker-payload and other impurities. Therefore, robust purification and analytical methods are essential to ensure the quality, safety, and consistency of the final product. nih.gov

Purification: The primary goal of purification is to isolate the ADC and remove impurities. Due to the increased hydrophobicity of the ADC compared to the unconjugated antibody, Hydrophobic Interaction Chromatography (HIC) is a widely used and effective technique. HIC separates molecules based on their surface hydrophobicity, allowing for the separation of ADCs with different drug-to-antibody ratios (DARs) from each other and from the unconjugated antibody. Other common chromatographic techniques include:

Size Exclusion Chromatography (SEC): Used to remove high molecular weight aggregates and low molecular weight impurities.

Ion-Exchange Chromatography (IEX): Separates molecules based on charge differences and can remove process-related impurities.

Homogeneity Assessment: A critical quality attribute of an ADC is its homogeneity, particularly the average DAR and the distribution of drug-loaded species. nih.govtandfonline.comspringernature.com Inhomogeneous ADCs can have variable efficacy and toxicity profiles. tandfonline.com Several analytical techniques are employed to assess homogeneity:

Hydrophobic Interaction Chromatography (HIC): As in purification, analytical HIC is the gold standard for determining the DAR distribution. It can resolve species with DAR values of 0, 2, 4, 6, and 8 in typical cysteine-conjugated ADCs.

Mass Spectrometry (MS): Native mass spectrometry can be used to determine the molecular weight of the intact ADC, providing precise information on the distribution of different DAR species.

Capillary Electrophoresis (CE-SDS): This technique separates ADC components under denaturing conditions, allowing for the analysis of heterogeneity and the identification of unconjugated or fragmented antibody chains. tandfonline.com

Table 2: Methods for Purification and Homogeneity Assessment of ADCs

| Technique | Principle | Application | Information Obtained |

|---|---|---|---|

| Hydrophobic Interaction Chromatography (HIC) | Separation by surface hydrophobicity | Purification & Analysis | DAR distribution, removal of unconjugated mAb |

| Size Exclusion Chromatography (SEC) | Separation by molecular size | Purification | Removal of aggregates and small molecule impurities |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio | Analysis | Precise DAR values, structural integrity |

| Capillary Electrophoresis (CE-SDS) | Separation by size in a capillary | Analysis | Purity, detection of fragments and unconjugated chains |

Enzymatic Cleavage and Molecular Release Mechanisms

Identification of Target Proteases for Ala-Val Linkage

The dipeptide sequence, in this case, Alanine-Valine (Ala-Val), is specifically designed to be recognized and cleaved by certain lysosomal proteases that are often overexpressed in tumor cells. nih.govencyclopedia.pub This targeted cleavage is a cornerstone of the ADC's mechanism of action, ensuring that the potent payload is released preferentially at the site of the tumor, thereby minimizing systemic toxicity.

Cathepsins, a class of proteases found in high concentrations within the lysosomes of mammalian cells, are the primary enzymes responsible for the hydrolysis of dipeptide linkers in many ADCs. nih.govencyclopedia.pubmdpi.com Cathepsin B, a cysteine protease, has been extensively studied and identified as a key enzyme capable of cleaving various dipeptide sequences, including Ala-Val. nih.govencyclopedia.pubcam.ac.ukacs.org

Initial research into dipeptide linkers for ADCs focused on sequences like Val-Cit and Phe-Lys. creativebiolabs.netnih.gov However, subsequent studies have demonstrated that a range of dipeptide sequences, including Val-Ala, are also effective substrates for cathepsins. acs.org While it was initially thought that Cathepsin B was the sole enzyme responsible for this cleavage, further research has revealed that other cathepsins, such as Cathepsin S, Cathepsin L, and Cathepsin F, can also contribute to the hydrolysis of these linkers. nih.govaacrjournals.org

The specificity of these proteases for certain dipeptide sequences is a crucial factor in linker design. For instance, hydrophobic residues like Valine and Alanine (B10760859) at the P2 position of the dipeptide are known to facilitate cleavage by Cathepsin B while also contributing to the stability of the linker in plasma. cam.ac.uk The carboxydipeptidase activity of Cathepsin B allows it to efficiently cleave the amide bond at the C-terminus of the dipeptide, initiating the payload release sequence. cam.ac.uk

The acidic environment of the lysosome plays a pivotal role in the activation of cathepsins and, consequently, in the cleavage of the ADC linker. nih.govmdpi.com Cathepsins are synthesized as inactive proenzymes and require the low pH environment (pH 4.5-5.0) of the lysosome for proteolytic processing and activation. nih.govnih.gov This pH-dependent activation ensures that the enzymatic cleavage of the linker is largely confined to the lysosomal compartment, preventing premature payload release in the neutral pH of the bloodstream (pH 7.4). nih.gov

Once the ADC is internalized by the target cancer cell through receptor-mediated endocytosis, it is trafficked to the endosomes and subsequently to the lysosomes. nih.govencyclopedia.pub Within the acidic milieu of the lysosome, cathepsins become catalytically active and can readily access and hydrolyze the Ala-Val dipeptide linker of the CL845-PAB-Ala-Val-C5-MC compound. nih.govmdpi.com This targeted release mechanism, dependent on both the specific enzymatic machinery and the unique chemical environment of the lysosome, is a key feature that contributes to the therapeutic window of ADCs.

Kinetics of Enzymatic Cleavage of this compound

In vitro assays using recombinant human Cathepsin B are commonly employed to determine the rate of cleavage of dipeptide linkers. debiopharm.com These studies allow for a direct comparison of the cleavage efficiency of different dipeptide sequences. For example, in a comparative study, the Val-Ala linker was found to be cleaved at approximately half the rate of the more commonly used Val-Cit linker in an isolated Cathepsin B cleavage assay. iris-biotech.de

The rate of payload release can be measured over time by incubating the ADC with the purified enzyme and analyzing the reaction products using techniques like high-performance liquid chromatography (HPLC). tandfonline.com Such analyses have shown that for some linkers, the release of the payload can occur within minutes of exposure to the enzyme. debiopharm.com For instance, one study demonstrated that papain, another cysteine protease, could cleave a dipeptide linker from an ADC at a faster rate than Cathepsin B, with complete release observed after 8 hours at 40°C. tandfonline.com

Table 1: Comparative In Vitro Cleavage Rates of Dipeptide Linkers

| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B | Reference |

| Val-Cit | Higher | iris-biotech.de |

| Val-Ala | Lower (approx. 50% of Val-Cit) | iris-biotech.de |

This table provides a simplified comparison based on available data. Actual rates can vary depending on the specific ADC construct and experimental conditions.

Several factors can influence the efficiency of enzymatic cleavage. The pH of the environment is a critical determinant, as cathepsins exhibit optimal activity at the acidic pH found in lysosomes. tandfonline.com Studies have shown that the optimal pH for Cathepsin B activity is around 5.0. tandfonline.com

Enzyme concentration is another key factor. Higher concentrations of active cathepsins within the lysosome will lead to a faster rate of linker cleavage and payload release. The expression levels of these enzymes can vary between different cancer cell types, which can in turn affect the efficacy of the ADC. aacrjournals.org

The temperature also affects enzyme activity, with studies showing optimal Cathepsin B activity at around 40°C. tandfonline.com While this is relevant for in vitro assays, the physiological temperature of the human body is the primary determinant in vivo.

Mechanisms of PAB Self-Immolation and Payload Release

Following the enzymatic cleavage of the Ala-Val dipeptide, the release of the active payload is facilitated by a self-immolative spacer, in this case, a para-aminobenzyl carbamate (B1207046) (PABC or PAB) group. nih.govmdpi.comcam.ac.uk This spacer is crucial as it ensures that the payload is released in its unmodified, fully active form. encyclopedia.pubcam.ac.uk

The process begins immediately after the protease cleaves the amide bond linking the C-terminus of the valine residue to the PAB spacer. creativebiolabs.netnih.gov This cleavage event unmasks an amino group on the PAB moiety. The newly freed amino group then initiates a spontaneous and rapid electronic cascade.

This electronic rearrangement leads to a 1,6-elimination reaction. mdpi.comresearchgate.net During this process, the PAB spacer fragments, releasing carbon dioxide (CO2) and an aza-quinone methide species. cam.ac.uk Concomitantly, the active payload, which was attached to the other end of the PAB spacer, is liberated in its original, unconjugated form. nih.gov The self-immolative nature of the PAB spacer is advantageous because it is an intramolecular, unimolecular reaction that does not require any further enzymatic activity and proceeds rapidly once initiated. encyclopedia.pubcam.ac.uk This ensures a swift and efficient release of the cytotoxic agent at the target site. debiopharm.com

1,6-Elimination Mechanism Post-Cleavage

Following the initial enzymatic cleavage of the Alanine-Valine (Ala-Val) dipeptide amide bond by intracellular proteases like cathepsin B, a free aromatic amine is exposed on the p-aminobenzyl alcohol (PAB) spacer. oup.comiris-biotech.demedchemexpress.com This event is the critical trigger for the subsequent self-immolative fragmentation of the linker.

The newly formed amine initiates a spontaneous electronic cascade known as a 1,6-elimination reaction. rsc.orgnih.gov This process does not require any further enzymatic catalysis. The lone pair of electrons on the aniline (B41778) nitrogen pushes into the aromatic ring, causing a rearrangement of electrons that results in the cleavage of the bond at the benzylic position, which holds the C5-MC payload. arxiv.org This electron flow leads to the formation of an unstable aza-quinone methide intermediate. rsc.orgnih.gov The fragmentation is thermodynamically driven and results in the irreversible release of the payload. researchgate.net The entire self-immolative sequence is rapid once initiated by the enzymatic cleavage. iris-biotech.de

Mechanism of 1,6-Elimination

graph TD; A[Enzymatic Cleavage of Ala-Val] --> B{PAB linker with exposed amine}; B --> C{Spontaneous 1,6-Electronic Cascade}; C --> D[Formation of Unstable Aza-Quinone Methide]; D --> E{Release of C5-MC Payload + Linker Remnants};

Traceless Release of the C5-MC Moiety

A key feature of the PAB-based self-immolative linker system is its ability to achieve a "traceless" release of the payload. oup.comiris-biotech.de The term traceless signifies that the C5-MC moiety is liberated in its native, unmodified form, without any residual fragments of the linker or spacer covalently attached to it.

This is a direct consequence of the 1,6-elimination mechanism. The cleavage occurs at the benzylic bond connecting the PAB spacer to the payload, effectively freeing the C5-MC molecule as if it had never been conjugated. iris-biotech.de This ensures that the biological activity of the released molecule is fully restored to its intended potent state. iris-biotech.de The byproducts of the linker's decomposition are small, separate molecules, preventing any potential interference from linker remnants at the target site. tandfonline.com

Characterization of Cleavage Products

The complete enzymatic cleavage and subsequent self-immolation of the this compound compound results in a distinct set of molecular products. The identification and quantification of these products are essential for verifying the mechanism of action and understanding the conjugate's metabolic fate. Advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), are employed for the detailed characterization of these cleavage products. tandfonline.comnih.govmdpi.com

The expected products following the complete cascade are the liberated C5-MC payload, the cleaved dipeptide Ala-Val, and the decomposed remnants of the PAB spacer, such as p-aminobenzyl quinone methide, which is typically transient and may be detected as subsequent stabilized products. rsc.orgnih.gov

Table 1: Expected Cleavage Products and Characterization Methods

| Cleavage Product | Description | Typical Analytical Method |

| C5-MC Moiety | The active payload, released in its unmodified form. | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) tandfonline.comnih.gov |

| Alanine-Valine (Ala-Val) | The dipeptide sequence cleaved by cathepsin B. | LC-MS mdpi.com |

| PAB Spacer Byproducts | Remnants of the self-immolative linker after fragmentation (e.g., aza-quinone methide). | LC-MS/MS, often by detecting downstream reaction products due to the high reactivity of the initial byproduct. mdpi.comtandfonline.com |

Molecular and Cellular Mechanisms of Action of Cl845 Pab Ala Val C5 Mc

Elucidation of STING Ligand Activity and Modulation

The core activity of the conjugate is driven by the release of its payload, CL845, a potent synthetic STING agonist. Once liberated within the cell, CL845 engages the STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating an antiviral and antitumor response wikipedia.orgbio-rad-antibodies.com.

The STING protein is an endoplasmic reticulum (ER)-resident transmembrane protein that functions as a direct sensor of cyclic dinucleotides (CDNs) bio-rad-antibodies.com. The activation of the STING signaling cascade by an agonist like CL845 is a well-orchestrated process involving conformational changes, translocation, and recruitment of downstream signaling molecules.

The key steps in the activation cascade are summarized below:

Ligand Binding and STING Dimerization: Upon release into the cytosol, CL845 binds to the ligand-binding domain of STING dimers located on the ER membrane mdpi.com.

Conformational Change and Translocation: Ligand binding induces a significant conformational change in the STING protein, leading to its oligomerization and subsequent translocation from the ER, via the ER-Golgi intermediate compartment (ERGIC), to the Golgi apparatus mdpi.comfrontiersin.org.

TBK1 Recruitment and Activation: In the perinuclear compartments, the activated STING oligomers serve as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1) researchgate.netfrontiersin.org. TBK1 undergoes autophosphorylation and, in turn, phosphorylates the C-terminal tail of STING mdpi.com.

IRF3 Phosphorylation and Dimerization: The phosphorylated STING C-terminal tail becomes a docking site for Interferon Regulatory Factor 3 (IRF3). Recruited IRF3 is then phosphorylated by the activated TBK1 wikipedia.orgnih.gov. This phosphorylation event causes IRF3 to dissociate from STING, dimerize, and translocate into the nucleus mdpi.comresearchgate.net.

NF-κB Pathway Activation: In addition to the canonical IRF3 pathway, STING activation can also lead to the activation of the transcription factor nuclear factor kappa B (NF-κB) through IκB kinase (IKK), although the precise mechanism is still being fully elucidated wikipedia.orgmdpi.com.

Table 1: Key Events in the STING Signaling Cascade

| Step | Event | Location | Key Molecules Involved | Outcome |

| 1 | Ligand Binding | Endoplasmic Reticulum | STING, CL845 (agonist) | STING Dimerization |

| 2 | Translocation | ER to Golgi | STING Oligomers | Concentration of STING for signaling |

| 3 | Kinase Recruitment | Golgi/Perinuclear Vesicles | STING, TBK1 | TBK1 Activation |

| 4 | Transcription Factor Activation | Golgi/Cytosol | TBK1, IRF3 | IRF3 Phosphorylation and Dimerization |

| 5 | Nuclear Translocation | Cytosol to Nucleus | IRF3 Dimers, NF-κB | Initiation of Gene Transcription |

The nuclear translocation of activated IRF3 and NF-κB dimers initiates a robust transcriptional program, fundamentally altering the cellular state and its microenvironment pnas.org.

Type I Interferon Production: The primary and most well-characterized outcome of STING activation is the potent induction of type I interferons (IFN-α and IFN-β) gene expression frontiersin.org. These secreted interferons act in both an autocrine and paracrine manner to activate surrounding immune cells and render tumor cells more susceptible to immune-mediated killing.

Pro-inflammatory Cytokine and Chemokine Secretion: Beyond interferons, STING activation drives the expression and secretion of a wide array of pro-inflammatory cytokines and chemokines. These include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12 mdpi.comfrontiersin.org. It also induces chemokines such as CXCL9, CXCL10, and CCL5, which are crucial for the recruitment of effector immune cells, particularly cytotoxic CD8+ T cells, into the tumor microenvironment bio-rad-antibodies.compnas.org.

Induction of Cell Death: The intensity of STING signaling can influence cell fate. Strong activation of the STING pathway in human monocytes and some cancer cells has been shown to induce apoptosis and other forms of cell death, further contributing to the antitumor effect nih.gov.

The profile of cytokines produced can be influenced by the signal strength of the STING agonist. Studies have shown that while high concentrations of STING agonists drive a strong pro-inflammatory response (IFN-β, IL-1β, TNF-α), lower concentrations can paradoxically stimulate the secretion of anti-inflammatory cytokines like IL-10 nih.gov.

Cellular Uptake and Intracellular Trafficking Pathways

As a molecule designed for bioconjugation, CL845-PAB-Ala-Val-C5-MC is intended to be part of a larger targeted construct, such as an antibody-drug conjugate (ADC). The mechanism of cellular entry and trafficking is therefore dictated by the targeting moiety of the full conjugate.

The uptake of an ADC into a target cell is a highly specific process initiated by the binding of the antibody component to its cognate antigen on the cell surface researchgate.netmdpi.com. This binding event triggers internalization through a process known as receptor-mediated endocytosis researchgate.net. Clathrin-mediated endocytosis is a predominant route for the internalization of many ADCs researchgate.net. Following binding, the ADC-antigen complexes accumulate in clathrin-coated pits on the plasma membrane, which then invaginate and pinch off to form intracellular vesicles. These vesicles traffic the ADC into the endosomal pathway researchgate.net.

Once internalized, the ADC-containing vesicles mature into early endosomes and then late endosomes. The internal environment of these compartments becomes progressively more acidic. Ultimately, the late endosomes fuse with lysosomes, delivering the ADC to this terminal degradative compartment researchgate.netnih.gov.

The lysosome is the key site for the processing of the this compound linker-payload. Lysosomes are characterized by a highly acidic pH (around 4.5-5.0) and contain a cocktail of potent hydrolytic enzymes, including cysteine proteases such as cathepsin B mdpi.com. The Valine-Alanine (Val-Ala) dipeptide within the linker is specifically designed as a substrate for cleavage by lysosomal proteases like cathepsin B medchemexpress.comacrobiosystems.com. The amide bond between the alanine (B10760859) residue and the p-aminobenzylcarbamate (PABC) portion of the linker is hydrolyzed by the enzyme, which is the critical first step in releasing the active payload nih.gov.

Intracellular Fate of the Cleaved C5-MC Moiety

The cleavage of the Val-Ala dipeptide by cathepsin B initiates a cascade that leads to the release of the active STING agonist, CL845. This process relies on the "self-immolative" nature of the PABC spacer researchgate.netgoogle.com.

Enzymatic Cleavage: Cathepsin B cleaves the peptide bond, exposing a free amine on the PABC group nih.gov.

Self-Immolation: This newly formed amine triggers a spontaneous 1,6-elimination reaction within the PABC moiety. This electronic cascade results in the fragmentation of the spacer, releasing carbon dioxide and the active payload, CL845, in its unmodified form iris-biotech.deotago.ac.nzwpi.edu.

The "cleaved C5-MC moiety" refers to the remaining components of the linker system. The maleimidocaproyl (MC) group, which contains a five-carbon (C5) chain, forms a stable thioether bond with a cysteine residue on the antibody wpi.edu. After lysosomal degradation of the antibody backbone, this component, along with the remnants of the PAB spacer and the Val-Ala dipeptide, is expected to be further broken down into constituent amino acids and other small, non-toxic molecules by the metabolic machinery of the cell. The critical event from a pharmacological standpoint is the efficient and traceless release of the CL845 payload, allowing it to diffuse from the lysosome into the cytosol to engage with its target, the STING protein.

Modulation of Cellular Processes by Cleaved Components

The biological activity of this compound is intricately linked to the controlled release of its constituent parts within the cellular environment. The linker, comprising p-aminobenzyl alcohol (PAB), a dipeptide sequence of alanine and valine (Ala-Val), a C5 hydrocarbon chain, and a maleimidocaproyl (MC) group, is engineered to be selectively cleaved, liberating the potent STING agonist CL845. This cleavage event also results in the generation of smaller linker fragments. The cellular processes are primarily modulated by the released STING agonist, with the linker components designed to facilitate this release and then be cleared with minimal intrinsic activity.

The cleavage of the Val-Ala dipeptide is a critical step, often mediated by lysosomal proteases such as cathepsin B, which is frequently overexpressed in tumor cells. researchgate.netiris-biotech.de This enzymatic action initiates a cascade that leads to the liberation of the active STING agonist. The Val-Ala linker itself is recognized for its stability in plasma and efficient cleavage within the lysosomal compartment. iris-biotech.denih.gov

Upon cleavage of the Val-Ala peptide bond by cathepsin B, the p-aminobenzyl carbamate (B1207046) (PABC) spacer is designed to undergo a self-immolative 1,6-elimination reaction. iris-biotech.de This process ensures the efficient and traceless release of the attached molecule, in this case, the STING agonist CL845. The subsequent modulation of cellular processes is therefore predominantly attributable to the actions of the liberated CL845.

The released STING agonist, CL845, activates the cGAS-STING pathway, a critical component of the innate immune system that senses cytosolic DNA. researchgate.netyoutube.com This activation triggers the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. youtube.combiorxiv.orgnih.gov These signaling molecules, in turn, promote the maturation and activation of dendritic cells (DCs), which are essential for priming anti-tumor T-cell responses. youtube.comresearchgate.net The activation of the STING pathway can also induce immunogenic cell death in tumor cells, further enhancing the anti-tumor immune response. researchgate.net

The remaining linker fragments, including the cleaved PAB group, the Ala-Val dipeptide, the C5 spacer, and the hydrolyzed maleimidocaproyl moiety, are generally considered to have minimal direct modulatory effects on cellular processes. Their primary role is in the stable conjugation and subsequent controlled release of the active agent. The maleimidocaproyl (MC) group, for instance, is a common linker component used for its reactivity with thiol groups on proteins, enabling the initial construction of the conjugate. broadpharm.comnih.gov Following cleavage and cellular processing, these components are typically metabolized and cleared.

Research Findings on the Modulation of Cellular Processes by Cleaved Components

Detailed research has elucidated the distinct roles of the cleaved components, with a primary focus on the activity of the liberated STING agonist.

| Cleaved Component | Cellular Process Modulated | Research Findings |

| CL845 (STING Agonist) | Innate Immune Activation | Activates the STING pathway, leading to the production of type I interferons and pro-inflammatory cytokines. youtube.comresearchgate.net |

| Antigen Presentation | Promotes the maturation and activation of dendritic cells, enhancing their ability to present tumor antigens to T-cells. youtube.comnih.gov | |

| T-Cell Priming and Recruitment | Drives the priming and recruitment of cytotoxic T-lymphocytes into the tumor microenvironment. youtube.com | |

| Immunogenic Cell Death | Can induce immunogenic cell death in cancer cells, releasing tumor antigens and further stimulating the immune response. researchgate.net | |

| Val-Ala Dipeptide | Enzymatic Cleavage | Serves as a substrate for lysosomal proteases like cathepsin B, which is often overexpressed in tumor cells, enabling site-specific release of the payload. researchgate.netdigitellinc.com |

| Stability | Provides stability to the conjugate in systemic circulation, preventing premature drug release. iris-biotech.denih.gov | |

| p-Aminobenzyl (PAB) Spacer | Self-Immolation | Undergoes a 1,6-elimination reaction following enzymatic cleavage of the dipeptide, ensuring the efficient and traceless release of the active drug. iris-biotech.de |

| Maleimidocaproyl (MC) Group | Conjugation Chemistry | Facilitates the initial covalent linkage to the targeting moiety (e.g., an antibody) via reaction with sulfhydryl groups. nih.gov After internalization and cleavage, its hydrolyzed form is not known to have significant cellular effects. |

Structure Activity Relationship Sar Studies of Cl845 Pab Ala Val C5 Mc Analogs

Impact of Peptide Sequence Variations on Cleavage and Activity

The peptide linker is a critical component of ADCs, designed to be stable in systemic circulation but efficiently cleaved by enzymes within the target cell's lysosome to release the active payload. cam.ac.uk The Val-Ala dipeptide in the CL845-PAB-Ala-Val-C5-MC construct is a substrate for proteases like cathepsin B, which is often overexpressed in tumor cells. cam.ac.uknih.gov

The choice of the dipeptide sequence is a key determinant of an ADC's therapeutic index. The Val-Ala motif has emerged as an effective protease-cleavable linker, demonstrating high stability in human plasma and efficient cleavage within the cell. cam.ac.uk In a comparative analysis of dipeptide linkers, Val-Ala was found to be cleaved at about half the rate of the more commonly used Val-Cit linker by isolated cathepsin B. cam.ac.uk However, this difference in cleavage rate did not always translate to different in vitro and in vivo activities, suggesting that as long as a threshold level of the cytotoxic catabolite accumulates, the precise rate of release may be less critical. acs.org

The hydrophobicity of the dipeptide can also play a significant role. The Val-Ala linker is considered less hydrophobic than the Val-Cit linker. invivogen.com This property can be advantageous, particularly when dealing with lipophilic payloads, as it may reduce the tendency for the ADC to aggregate, a common issue that can compromise manufacturability and efficacy. invivogen.com In studies comparing Val-Ala and Val-Cit linkers, the Val-Ala construct allowed for a higher drug-to-antibody ratio (DAR) with limited aggregation. invivogen.com

Conversely, excessive hydrophobicity in the linker can negatively impact the ADC's properties. For instance, in some contexts, the hydrophobic nature of the Val-Ala motif was reported to reduce the reactivity during conjugation, although this could be offset by incorporating hydrophilic PEG chains. rsc.org

A screening of various dipeptide linkers revealed that those with L-amino acids generally lead to faster lysosomal processing compared to an L-Ala-L-Ala linked ADC. acs.org This highlights the subtle interplay between amino acid composition and the rate of payload release.

Table 1: Comparison of Common Dipeptide Linkers in ADCs

| Dipeptide | Relative Cleavage Rate (by Cathepsin B) | Hydrophobicity | Key Findings | Citations |

| Val-Ala | Moderate | Lower than Val-Cit | Effective cleavage, good plasma stability, less aggregation with lipophilic payloads. | cam.ac.ukinvivogen.com |

| Val-Cit | High | Higher than Val-Ala | Widely used, efficient cleavage, but can lead to aggregation with high DARs. | cam.ac.ukinvivogen.com |

| Ala-Ala | Slower than other L-amino acid dipeptides | Low | Allows for high drug loading with low aggregation. | acs.org |

| Phe-Lys | Variable | High | Demonstrates antigen-driven cellular activity. | invivogen.com |

The stereochemistry of the amino acids in the dipeptide linker has a profound impact on the in vivo tolerability and efficacy of ADCs. oup.com Studies on ADCs with different payloads have consistently shown that the natural L,L-configuration of the dipeptide provides the highest therapeutic index. oup.comresearchgate.net

In a head-to-head comparison of all four diastereomers of an Ala-Ala linker, the ADC with the L-Ala-L-Ala configuration demonstrated the highest antitumor activity and the best tolerability. oup.com ADCs with L-amino acid dipeptide linkers also showed superior in vitro cytotoxic potencies compared to an ADC with a D-Ala-D-Ala dipeptide linker. acs.org While ADCs with linkers containing a D-amino acid were sometimes better tolerated in mice, this often came at the cost of reduced in vitro and in vivo activity. oup.comresearchgate.net The superior performance of the L,L-dipeptide is attributed to its optimal recognition and cleavage by lysosomal proteases, leading to efficient payload release in the target cells. oup.comresearchgate.net

Table 2: Impact of Dipeptide Stereochemistry on ADC Activity

| Dipeptide Configuration | In Vitro Potency | In Vivo Efficacy | Tolerability | Citation |

| L-Ala-L-Ala | Highest | Highest | Highest Therapeutic Index | oup.com |

| D-Ala-L-Ala | Similar to L,L | Similar to L,L | Less Toxic in some models | oup.com |

| L-amino acid dipeptides | Superior to D,D | Not specified | Not specified | acs.org |

| D-Ala-D-Ala | Lower | Lower | Not specified | acs.org |

Role of PAB Linker Modifications in Stability and Release

The para-aminobenzyloxycarbonyl (PABC) group is a self-immolative spacer that connects the dipeptide to the payload. cam.ac.uk Its role is crucial: following the enzymatic cleavage of the dipeptide, the PABC linker spontaneously undergoes a 1,6-elimination reaction to release the unmodified, active payload. cam.ac.ukotago.ac.nz This self-immolative property is essential for the traceless release of the drug. cam.ac.uk

Electron-withdrawing groups on the PABC ring can accelerate the immolation process, particularly for phenol-containing payloads, by delocalizing the negative charge on the resulting anionic oxygen. researchgate.net Conversely, modifications can be introduced to enhance stability in plasma. For example, the identification of carboxylesterase 1C as an enzyme responsible for the hydrolysis of Val-Cit-PABC linkers in mouse plasma led to the design of modified linkers that are protected from this extracellular cleavage without significantly affecting intracellular processing by cathepsin B. nih.gov

Structural Elucidation of CL845 Component's Contribution to STING Binding

CL845 is an analog of the clinical-stage STING agonist CL656. invivogen.com As a cyclic dinucleotide (CDN), it activates the STING pathway, leading to the production of type I interferons and a subsequent anti-tumor immune response. invivogen.comnih.gov The binding of CL845 to the STING protein is a critical step in initiating this cascade.

STING is a dimeric protein, and upon ligand binding, it undergoes a significant conformational change. assemblee-nationale.fr The apo (unbound) form of STING typically exists in an "open" conformation. assemblee-nationale.fr The binding of a CDN agonist like cGAMP or its analogs induces a closing of the STING homodimer, which involves a rotation of the ligand-binding domain. assemblee-nationale.frfrontiersin.org This "closed" conformation is essential for the subsequent oligomerization of STING and the activation of downstream signaling pathways. assemblee-nationale.frfrontiersin.org

The ability of a ligand to induce and stabilize this "closed" active conformation of STING is a better predictor of its agonistic activity than its binding affinity alone. acs.org Ligands that are more rigid and can effectively fix the conformation of the STING protein tend to have higher activity. researchgate.net

Structural studies have revealed key interactions within the STING binding pocket that are crucial for activation. Residues such as Arg238, Tyr167, and Arg232 are essential for agonist binding, with mutations in these residues leading to a loss of ligand binding and activity. nih.gov The binding of CDNs is stabilized by interactions like π-π stacking and hydrogen bonds. nih.gov

The design of analogs like CL845 aims to optimize these interactions to achieve potent and selective STING activation. While specific structural data for the CL845-STING complex is not publicly available, the principles derived from studies with other CDNs provide a strong basis for understanding its mechanism of action.

Rational Design Principles for Optimized Conjugate Systems

The development of effective antibody-STING agonist conjugates like those derived from this compound is guided by several key principles aimed at maximizing the therapeutic window. creative-biolabs.compnas.org

Linker Stability and Cleavage: The linker must be highly stable in circulation to prevent premature release of the STING agonist, which could lead to systemic toxicity. rsc.org At the same time, it must be efficiently cleaved within the target tumor cell to release the active payload. cam.ac.uk The choice of a protease-sensitive dipeptide like Val-Ala and a self-immolative spacer like PABC is a well-established strategy to achieve this balance. cam.ac.ukinvivogen.com

Conjugation Site and DAR: The site of conjugation on the antibody and the drug-to-antibody ratio (DAR) are crucial for the ADC's properties. rsc.org Site-specific conjugation methods are preferred to produce homogeneous ADCs with a defined DAR, leading to more consistent and predictable behavior. sygnaturediscovery.com The location of the linker should not interfere with the antibody's ability to bind its target antigen. rsc.org

Payload Potency and Release: The STING agonist payload must be potent enough to elicit a robust immune response upon release. creative-biolabs.com The linker system is designed for traceless release, ensuring that the freed agonist is in its most active form. otago.ac.nz

Targeted Delivery: The antibody component directs the STING agonist specifically to tumor cells, overcoming the limitations of systemic administration of free STING agonists, which can cause widespread inflammation. creative-biolabs.compnas.org This targeted approach is expected to significantly improve the therapeutic index. creative-biolabs.com

By systematically optimizing each of these components through SAR studies, it is possible to develop highly effective and well-tolerated antibody-STING agonist conjugates for cancer immunotherapy. pnas.orgresearchgate.net

Computational Approaches in Conjugate Design

In silico methods are indispensable tools for accelerating the design of complex conjugates like PROTACs and other bifunctional molecules. aganitha.ai These computational strategies allow researchers to model, predict, and analyze the intricate interactions that govern a molecule's efficacy before undertaking costly and time-consuming synthesis. nih.govscienceopen.com

The primary challenge in designing these molecules is achieving a stable and effective ternary complex, which consists of the target protein, the bifunctional molecule, and an E3 ubiquitin ligase. aganitha.ai Computational tools are employed to model this three-part structure and predict its stability and dynamics. aganitha.ainih.gov Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of one molecule when bound to a second to form a stable complex. scienceopen.com In conjugate design, docking is used to simulate the binding of the warhead to its target protein and the E3 ligase ligand to its corresponding enzyme. scienceopen.com It helps in analyzing potential interactions and guiding the initial design of the conjugate. scienceopen.com

AI-Driven and Deep Learning Models: The application of artificial intelligence and deep learning is a growing trend in drug design. nih.gov These models can be trained on existing experimental data to predict the degradation activity of novel, computationally designed conjugates. aganitha.aibiorxiv.org This approach can streamline the screening of virtual libraries, helping to prioritize the most promising candidates for synthesis. aganitha.ai

A typical computational workflow for designing a PROTAC or a similar conjugate involves several steps. acs.org First, the molecule is deconstructed into its three main components: the target protein ligand, the E3 ligase ligand, and the linker. biorxiv.org The ligands are then docked into their respective protein pockets. biorxiv.orgacs.org Subsequently, protein-protein docking is performed to model the formation of the ternary complex, followed by linker sampling and optimization to ensure a productive conformation. biorxiv.orgacs.org

Table 1: Computational Tools in Conjugate Design

| Computational Method | Application in Conjugate Design | Key Insights Provided |

|---|---|---|

| Molecular Docking | Predicts binding modes of ligands (warhead, E3 ligand) to their respective proteins. scienceopen.com | Ligand affinity, binding orientation, key interactions. scienceopen.com |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior and stability of the ternary complex. aganitha.ai | Complex stability, linker flexibility, conformational changes. aganitha.ainih.gov |

| AI/Deep Learning | Predicts the biological activity (e.g., degradation efficiency) of new designs. aganitha.aibiorxiv.org | Prioritization of candidates, acceleration of screening. aganitha.ai |

High-Throughput Screening for Analog Libraries

Once potential analogs are designed, high-throughput screening (HTS) is essential for rapidly evaluating their biological activity. portlandpress.comnih.gov Given the complexity of bifunctional molecules, HTS platforms must be robust and capable of assessing multiple parameters, from target engagement to final functional outcome (e.g., protein degradation). nih.gov The development of HTS methods, along with automated synthesis, allows for the rapid testing of numerous candidates, overcoming bottlenecks in traditional discovery programs. portlandpress.com

Several innovative HTS technologies are applied to screen libraries of PROTACs and related conjugates:

Cell-Based Degradation Assays: These are the gold standard for confirming the primary function of a degrader molecule. Western Blotting is a classic method for observing protein degradation, though it is not always suitable for HTS. To increase throughput, methods like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and High-Throughput Flow Cytometry (HTFC) are employed. TR-FRET provides a quantitative measure of protein levels in a homogeneous format, while HTFC can detect changes in protein expression in thousands of individual cells per second.

Phenotypic Screening: Methods like Cell Painting use high-content imaging to create detailed morphological profiles of cells after treatment with a compound. acs.org This unbiased approach can identify phenotypic signatures associated with PROTAC activity and can uncover unexpected effects, such as off-target toxicity, that might not be apparent from target-based assays alone. acs.org

Advanced Synthesis and Screening Platforms: To accelerate the Design-Make-Test-Analyze cycle, synthesis and screening are increasingly integrated. DNA-encoded library (DEL) technology enables the synthesis and screening of vast libraries of compounds simultaneously. portlandpress.com Another approach is the use of miniaturized, on-chip platforms that allow for the combinatorial synthesis of a library of molecules in an array format, which can then be directly used for biological screening without purification or transfer steps. nih.gov

Table 2: High-Throughput Screening Technologies for Conjugate Libraries

| HTS Technology | Principle | Application in Screening |

|---|---|---|

| TR-FRET | Homogeneous sandwich immunoassay measuring the ratio of signals from two fluorophore-labeled antibodies binding to the target protein. | Quantifies protein degradation levels in cell lysates. |

| High-Throughput Flow Cytometry (HTFC) | Measures fluorescence intensity of labeled proteins or ligands in individual cells in a multi-well plate format. | Detects changes in protein levels and assesses cell population responses. |

| Cell Painting | High-content imaging and analysis of multiple fluorescent dyes to create a morphological profile of the cell. acs.org | Identifies phenotypic signatures of active compounds and potential toxicity. acs.org |

| DNA-Encoded Library (DEL) Technology | Synthesizes and screens vast libraries where each compound is tagged with a unique DNA barcode for identification. portlandpress.com | Rapidly identifies active scaffolds and linkers from a large chemical space. portlandpress.com |

| On-Chip Synthesis and Screening | Miniaturized solid-phase synthesis of compound libraries on an array, followed by direct on-chip biological assays. nih.gov | Integrates synthesis and screening to accelerate hit identification. nih.gov |

Preclinical Research Paradigms for Cl845 Pab Ala Val C5 Mc

In Vitro Cellular Assays for Biological Activity

In vitro assays are the first step in characterizing the biological effects of the compound at a cellular level. These assays are conducted in a controlled laboratory environment using cultured cells.

Phenotypic screening is employed to observe the functional consequences of the compound on whole cells. For a STING agonist conjugate, these screens are designed to confirm that the released agonist, CL845, effectively activates the STING pathway. A common method involves using specialized reporter cell lines, such as the human monocytic THP-1 cells, which have been engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of a promoter responsive to IRF (interferon regulatory factor) or NF-κB—key transcription factors downstream of STING activation. invivogen.comgoogle.com

The expected outcome is an increase in the reporter signal, which indicates successful pathway activation. These assays can be used to determine the potency of the compound, often expressed as an EC50 value (the concentration at which 50% of the maximal response is observed). While specific data for CL845-PAB-Ala-Val-C5-MC is not publicly available, similar STING agonists are evaluated using these methods. targetmol.cn The biological activity of conjugatable ligands based on CL845 has been confirmed in such cellular assays. invivogen.cominvivogen.com

It is crucial to verify that the compound directly interacts with its intended target, the STING protein, within a cellular environment. Target engagement assays confirm this physical interaction. One advanced method is the Cellular Thermal Shift Assay (CETSA), which measures the change in the thermal stability of the STING protein upon ligand binding. dcchemicals.comchemrxiv.org A successful engagement would result in the stabilization of the STING protein at higher temperatures.

Another key indicator of target engagement and pathway activation is the phosphorylation of STING at specific residues (like Ser366) and downstream proteins such as TBK1 and IRF3. invivogen.commdpi.com Techniques like Western blotting or specialized high-throughput assays such as HTRF (Homogeneous Time Resolved Fluorescence) can be used to quantify the levels of phosphorylated STING, providing a direct measure of the compound's ability to activate its target. invivogen.com

To quantify the binding affinity of the CL845 agonist for the STING protein, receptor binding assays are performed. These are typically competitive assays where the test compound (CL845) competes against a known, labeled STING ligand for binding to recombinant STING protein. invivogen.comgoogle.com A common format is a ligand displacement assay, which can be configured using techniques like HTRF. In this setup, a fluorescently labeled STING ligand and a labeled anti-tag antibody for the recombinant STING protein are used. google.com The ability of CL845 to displace the labeled ligand results in a decrease in the FRET (Förster resonance energy transfer) signal, allowing for the calculation of its binding affinity (often expressed as an IC50 or Ki value). antpedia.com

Table 1: Representative In Vitro Assay Panel for STING Agonist Evaluation

| Assay Type | Purpose | Key Measurement | Cell Line/System |

|---|---|---|---|

| Phenotypic Screen | Assess functional activation of the STING pathway | IFN-β or ISG reporter gene expression (e.g., Luciferase) | THP-1 Dual™ Reporter Cells |

| Target Engagement | Confirm direct binding to STING protein in cells | Increased thermal stability of STING (CETSA) | Various cancer cell lines |

| Target Engagement | Measure STING pathway activation | Phosphorylation of STING (Ser366) | THP-1 or other immune cells |

| Receptor Binding | Determine binding affinity to STING protein | Displacement of a labeled ligand | Recombinant human STING protein |

In Vivo Pharmacological Activity in Preclinical Models

Following successful in vitro characterization, the compound is evaluated in living organisms, typically in mouse models, to assess its therapeutic activity and how it behaves within a complex biological system.

The selection of an appropriate animal model is critical for evaluating the anti-tumor effects of a STING agonist. Syngeneic mouse tumor models are the standard choice because they utilize mice with a competent immune system, which is essential for the immunotherapy-based mechanism of STING agonists. nih.gov Commonly used models include colon carcinoma (CT26, MC38), breast cancer (4T1), and melanoma (B16F10). nih.gov

In these models, tumor cells are implanted into mice, and once tumors are established, the STING agonist conjugate is administered. The primary endpoint is the inhibition of tumor growth or complete tumor regression compared to control groups. Furthermore, these models allow for the study of immunological memory, where surviving mice are often re-challenged with tumor cells to see if a long-lasting anti-tumor immunity has been established.

A major challenge with STING agonists is their systemic delivery, as they are often rapidly cleared from circulation and can have poor cell permeability. frontiersin.org The this compound compound is designed to overcome this by being part of a larger ADC. The pharmacokinetic profile of such a conjugate—how it is absorbed, distributed, metabolized, and excreted—is a key area of investigation. igem.org

The linker design is central to its mechanism. The Val-Ala (valine-alanine) dipeptide sequence is specifically designed to be a substrate for cathepsin B , a protease that is often overexpressed in the lysosomal compartments of cancer cells. invivogen.comantpedia.comrsc.orgacs.org Upon internalization of the ADC into a target cancer cell, it is trafficked to the lysosome, where cathepsin B cleaves the linker. invivogen.cominvivogen.com This is followed by the spontaneous self-immolation of the PAB (p-aminobenzylcarbamate) spacer, which ensures the traceless release of the active STING agonist, CL845 , directly inside the cell where it can engage the STING protein. invivogen.cominvivogen.commedchemexpress.cn

Studies would involve administering the ADC and measuring its concentration over time in the blood and various tissues, particularly the tumor. This helps to confirm that the ADC remains stable in circulation and preferentially accumulates at the tumor site, thereby minimizing systemic exposure to the potent agonist and localizing its immune-stimulating effects to the tumor microenvironment. igem.orgtargetmol.cn

Table 2: Components of the this compound Conjugate System

| Component | Name/Type | Function |

|---|---|---|

| Agonist | CL845 | A cyclic dinucleotide (CDN) analog that binds to and activates the STING protein. invivogen.cominvivogen.comdcchemicals.comgoogle.com |

| Cleavage Site | Valine-Alanine (Val-Ala) | A dipeptide sequence that is specifically cleaved by the lysosomal protease cathepsin B. invivogen.cominvivogen.com |

| Spacer | P-aminobenzylcarbamate (PAB) | A self-immolative linker that releases the agonist after the Val-Ala sequence is cleaved. invivogen.cominvivogen.com |

| Conjugation Moiety | Maleimide-C5 (MC) | A chemical group that allows for stable attachment to a targeting molecule like an antibody. |

Analysis of Compound Fate in Biological Systems (e.g., biodistribution mechanisms, metabolism)

There is no published data on the biodistribution or metabolism of this compound. Research in this area would typically involve administering the compound to animal models and analyzing its concentration in various tissues (e.g., tumor, liver, kidney, spleen, blood) over time. Such studies would aim to understand how the compound is absorbed, distributed, metabolized, and excreted.

Hypothetically, the metabolism would involve the cleavage of the Val-Ala linker by intracellular proteases, leading to the release of the CL845 STING agonist. However, without experimental data, the efficiency of this process, the potential for off-target cleavage, and the metabolic fate of the CL845 payload and the linker remnants remain unknown.

Table 1: Representative Biodistribution Data for this compound No data available.

Table 2: Identified Metabolites of this compound in Preclinical Models No data available.

Mechanistic Studies in Whole Organism Models

There are no specific mechanistic studies in whole organism models for this compound reported in the public domain. Such studies would be essential to confirm that the compound functions as intended in a living system. This would include demonstrating that a conjugate utilizing this linker system can selectively deliver the CL845 payload to target tissues, that the payload is effectively released intracellularly, and that the released CL845 engages the STING pathway to elicit a measurable immune response (e.g., production of type I interferons and pro-inflammatory cytokines). dcchemicals.com While the components are designed for this mechanism, in-vivo proof for the complete molecule is not available.

Table 3: Summary of Key Findings from In Vivo Mechanistic Studies of this compound No data available.

Advanced Analytical and Characterization Techniques for Cl845 Pab Ala Val C5 Mc

Spectroscopic Methods for Structural Analysis

Spectroscopy is a cornerstone for the structural elucidation of peptide-drug conjugates, providing detailed information at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of peptide-based molecules like the PAB-Ala-Val linker component of CL845-PAB-Ala-Val-C5-MC. ijsra.netspectralservice.de It provides atomic-level information on the connectivity and three-dimensional structure of molecules in solution. spectralservice.de

Research Findings: In the context of conjugate research, both one-dimensional (¹H) and two-dimensional (¹H-¹³C) NMR are employed. ¹H NMR provides information on the chemical environment of protons, while two-dimensional techniques help to establish through-bond and through-space correlations, confirming the sequence of amino acids (Alanine and Valine) and their attachment to the p-aminobenzyl (PAB) spacer. ualberta.ca The chemical shifts of specific protons, such as the α-protons of the amino acids and the aromatic protons of the PAB group, are indicative of successful conjugation and correct folding. tandfonline.com For instance, the α-helix conformation, a common secondary structure, can be identified by characteristic downfield shifts of Cα carbons and upfield shifts of Cβ carbons. nih.gov NMR is also invaluable for confirming the structure of the final conjugate and identifying any structural changes or degradation products. spectralservice.de

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Key Moieties in a PAB-Ala-Val Linker. Note: These are typical, estimated ranges and can vary based on solvent and molecular conformation.

| Moiety | Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| p-aminobenzyl (PAB) | Aromatic C-H | 6.5 - 7.5 | 115 - 150 |

| Methylene (-CH₂-) | ~4.3 - 4.6 | ~65 - 70 | |

| Alanine (B10760859) (Ala) | α-H | ~4.1 - 4.5 | ~50 - 55 |

| β-CH₃ | ~1.3 - 1.5 | ~17 - 20 | |

| Valine (Val) | α-H | ~4.0 - 4.4 | ~60 - 65 |

| β-H | ~2.0 - 2.3 | ~30 - 33 | |

| γ-CH₃ | ~0.9 - 1.1 | ~18 - 22 |

Mass spectrometry (MS) is an indispensable tool for the characterization of antibody-drug conjugates and their components due to its high sensitivity and ability to provide precise molecular weight information. nih.gov It is crucial for confirming the identity of this compound, assessing its heterogeneity, and identifying its metabolites. mdpi.comsepscience.com

Research Findings: High-resolution mass spectrometry (HRMS) can accurately determine the molecular mass of the entire conjugate, confirming the successful attachment of the drug (CL845) and linker to the parent molecule. chromatographyonline.com Tandem mass spectrometry (MS/MS) is used to sequence the peptide linker (Ala-Val) and to pinpoint the exact sites of conjugation by analyzing fragmentation patterns. nih.gov Common fragmentation patterns for peptides include cleavage of the amide bonds, producing b- and y-ions that allow for sequence verification. For the PAB spacer, characteristic fragmentation would involve cleavage of the benzylic bond. libretexts.org